5,6-Dihydro-4h-1,3-oxazin-2-amine

Description

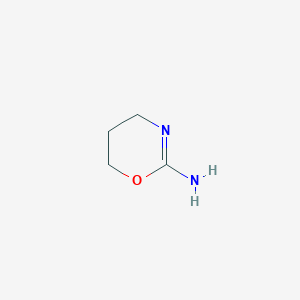

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydro-4H-1,3-oxazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVZSRIIAONGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(OC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-68-6 | |

| Record name | 5,6-dihydro-4H-1,3-oxazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dihydro 4h 1,3 Oxazin 2 Amine and Its Derivatives

Direct Cyclocondensation and Annulation Strategies

Direct cyclocondensation and annulation strategies involve the formation of the heterocyclic ring in a single step from acyclic precursors. These methods are often favored for their atom economy and operational simplicity.

Condensation of 3-Aminopropanol with Carboxylic Acid Derivatives

A straightforward and common method for the synthesis of 2-substituted 5,6-dihydro-4H-1,3-oxazines involves the condensation of 3-aminopropanol with various carboxylic acid derivatives. researchgate.net This approach allows for the introduction of diverse substituents at the 2-position of the oxazine (B8389632) ring.

One such method involves the reaction of 3-aminopropanol with carboxylic acids under solvent-free and microwave conditions. This environmentally friendly approach provides moderate to good yields of 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines in short reaction times. researchgate.net The use of microwave irradiation accelerates the reaction, leading to a more efficient process compared to classical heating methods.

| Carboxylic Acid | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Benzoic acid | 2-Phenyl-5,6-dihydro-4H-1,3-oxazine | 85 | 5 |

| 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-oxazine | 82 | 6 |

| 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-oxazine | 88 | 5 |

| 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)-5,6-dihydro-4H-1,3-oxazine | 78 | 7 |

Cyclization of Amino Alcohols with Carbonyl Compounds

The reaction of amino alcohols with carbonyl compounds, such as aldehydes and ketones, represents another versatile route to 1,3-oxazine derivatives. This method often proceeds via the formation of an intermediate imine or enamine, followed by intramolecular cyclization.

For instance, the three-component cyclocondensation of primary amines, formaldehyde, and substituted phenols is a well-established method for synthesizing 1,3-oxazine derivatives. ijrpr.comtandfonline.com While this specific example leads to benzoxazines, the underlying principle of combining an amino alcohol (or its components in situ), an aldehyde, and a third component is applicable to the synthesis of various 1,3-oxazine systems. The use of a catalyst, such as alum (KAl(SO4)2·12H2O), in water can promote these reactions under mild and environmentally benign conditions. tandfonline.com

Cyclization of Chalcone Derivatives with Urea (B33335) under Catalytic Conditions

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of a variety of heterocyclic compounds, including 1,3-oxazines. The reaction of chalcones with urea or its derivatives under catalytic conditions provides an efficient pathway to 2-amino-1,3-oxazine derivatives. derpharmachemica.comacs.org

This reaction typically proceeds via a Michael addition of urea to the chalcone, followed by an intramolecular cyclization and dehydration. The choice of catalyst and reaction conditions can significantly influence the reaction outcome and yield. acs.orghumanjournals.com For example, the reaction can be carried out in the presence of a base like sodium hydroxide (B78521) in ethanol. derpharmachemica.comechemcom.com

| Chalcone Derivative | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|

| 1,3-Diphenylprop-2-en-1-one | NaOH/Ethanol | 2-Amino-4,6-diphenyl-6H-1,3-oxazine | - |

| 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one | NaOH/Ethanol | 2-Amino-4-(4-bromophenyl)-6-phenyl-6H-1,3-oxazine | - |

| N-{4-[3-(Substituted phenyl)-acryloyl]-phenyl}-nicotinamide | Ethanolic NaOH | N-{4-[2-Amino-4-(substituted phenyl)-6H-1,3-oxazin-6-yl]-phenyl}-nicotinamide | Good |

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies involve the formation of the 1,3-oxazine ring from a linear precursor that already contains the necessary atoms and functional groups. These methods often offer high regio- and stereoselectivity.

Autocyclization of N-(3-Bromopropyl)amides

A notable intramolecular approach is the autocyclization of N-(3-bromopropyl)amides to form 5,6-dihydro-4H-1,3-oxazine hydrobromides. nih.govacs.org This reaction proceeds through a nucleophilic autocyclo-O-alkylation under neutral conditions, typically in a nonpolar solvent like chloroform (B151607). nih.govacs.org

The efficiency of this autocyclization is influenced by the nature of the substituents on the amide group. Electron-donating substituents at the α-position of the amide facilitate the reaction. nih.govacs.org The reaction can be conveniently monitored in real-time using 1H NMR spectroscopy. acs.org The resulting moisture-sensitive hydrobromide salts can be isolated by simple trituration with a dry solvent like ether. acs.org

| Amide Substituent (R) | Solvent | Product | Reaction Conditions |

|---|---|---|---|

| Phenyl | CDCl3 | 2-Phenyl-5,6-dihydro-4H-1,3-oxazine hydrobromide | 60 mM, room temperature |

| 4-Methoxyphenyl | CDCl3 | 2-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-oxazine hydrobromide | Facilitated by electron-donating group |

| 4-Nitrophenyl | CDCl3 | 2-(4-Nitrophenyl)-5,6-dihydro-4H-1,3-oxazine hydrobromide | Retarded by electron-withdrawing group |

Intramolecular Cyclization of N-Thioacyl 1,3-Amino Alcohols

The intramolecular cyclization of N-thioacyl 1,3-amino alcohols provides a stereoselective route to 5,6-dihydro-4H-1,3-oxazines. acs.orgnih.govacs.org These precursors can be synthesized via the ring-opening of oxiranes with thioamide dianions. acs.orgnih.gov

The cyclization is typically promoted by a reagent system such as tetra-n-butylammonium fluoride (B91410) (Bu4NF) and ethyl iodide (EtI). acs.orgnih.govacs.org A key finding is that the stereochemistry of the starting N-thioacyl 1,3-amino alcohol dictates the stereochemistry of the resulting oxazine. Specifically, anti-N-thioacyl 1,3-amino alcohols lead to cis-5,6-dihydro-4H-1,3-oxazines with high efficiency. acs.orgnih.gov In contrast, the corresponding syn-alcohols tend to yield thioimidates as the major product. acs.orgnih.gov

| Substituents on N-Thioacyl 1,3-Amino Alcohol | Reagents | Product (Stereochemistry) | Yield (%) |

|---|---|---|---|

| anti, R=Ph, R'=H | Bu4NF, EtI | cis-2,4-Diphenyl-5,6-dihydro-4H-1,3-oxazine | 77 |

| anti, R=4-MeOC6H4, R'=H | Bu4NF, EtI | cis-2-(4-Methoxyphenyl)-4-phenyl-5,6-dihydro-4H-1,3-oxazine | 75 |

| anti, R=4-FC6H4, R'=H | Bu4NF, EtI | cis-2-(4-Fluorophenyl)-4-phenyl-5,6-dihydro-4H-1,3-oxazine | 72 |

| syn, R=Ph, R'=H | Bu4NF, EtI | Thioimidate (major product) | - |

Ring Closure of Thiourea (B124793) Adducts of 1,3-Amino Alcohols

A significant pathway to the 5,6-dihydro-4H-1,3-oxazin-2-amine core involves the cyclization of thiourea derivatives of 1,3-amino alcohols. This method capitalizes on the formation of a γ-hydroxythiourea intermediate, which subsequently undergoes an intramolecular ring closure.

The process typically begins with the reaction of a 1,3-amino alcohol with an isothiocyanate to form the corresponding γ-hydroxythiourea. This adduct is then treated with a base to catalyze the cyclization, which proceeds via nucleophilic attack of the hydroxyl group onto the thiourea carbon, leading to the formation of the 2-imino-1,3-oxazine ring system. researchgate.net The 2-imino tautomer is in equilibrium with the 2-amino form of the target compound. This method has been described as a mild and efficient route for the synthesis of 2-imino-1,3-oxazines. researchgate.net

Ring Transformation and Expansion Methods

Ring Expansion from Oxiranes with Thioamide Dianions

A stereoselective and highly regioselective method for synthesizing 5,6-dihydro-4H-1,3-oxazines involves the ring-opening of oxiranes (epoxides). researchgate.net The key steps are the reaction of an oxirane with a thioamide dianion, followed by an intramolecular cyclization.

The synthesis begins with the generation of a thioamide dianion from an N-benzyl thioamide using a strong base like butyllithium (B86547) (BuLi). This dianion then acts as a nucleophile, attacking the oxirane ring to yield an N-thioacyl 1,3-amino alcohol. researchgate.net The diastereomers of this amino alcohol intermediate can often be separated by column chromatography. researchgate.net

The crucial cyclization step is then induced. For instance, treatment of an anti-N-thioacyl 1,3-amino alcohol with reagents such as tetrabutylammonium (B224687) fluoride (Bu4NF) and ethyl iodide (EtI) leads to the efficient formation of cis-5,6-dihydro-4H-1,3-oxazines. researchgate.net Conversely, the syn-alcohol isomer under similar conditions tends to yield a thioimidate as the major product. researchgate.net This stereospecificity makes the method particularly valuable for creating stereochemically defined oxazines. researchgate.net

Table 1: Synthesis of cis-5,6-Dihydro-4H-1,3-oxazines via Oxirane Ring Opening

| Starting Oxirane | Thioamide | Product | Key Features |

| Propylene (B89431) Oxide | N-benzyl thioamides | Optically pure cis-5,6-dihydro-4H-1,3-oxazine | High regio- and stereoselectivity. researchgate.net |

| General Oxiranes | N-benzyl thioamides | cis-5,6-dihydro-4H-1,3-oxazines | Reaction is specific for anti-N-thioacyl 1,3-amino alcohol intermediates. researchgate.net |

Transformation of N-Acylazetidines

The transformation of N-acylazetidines into 5,6-dihydro-4H-1,3-oxazine derivatives is a specific synthetic route. However, detailed methodologies for this particular ring expansion are not extensively documented in the surveyed scientific literature. The reactivity of N-acylazetidines is known to be influenced by the inherent strain of the four-membered ring, making them useful as acylating reagents in other contexts.

Ring Expansion of Oxetane (B1205548) Derivatives

A notable ring expansion method involves the reaction of oxetane derivatives with nitriles in a process analogous to the Ritter reaction. This has been demonstrated in the synthesis of complex molecules where an oxetane ring is expanded to a 1,3-oxazine ring.

In one study, an oxetane fused to a steroid skeleton was reacted with various aliphatic and aromatic nitriles in the presence of tetrafluoroboric acid–diethyl ether complex (HBF4–diethyl etherate). cas.cz This acid-catalyzed reaction did not yield the expected ring-opened acylamino alcohol but instead resulted in a direct, one-step ring expansion to a 1,3-oxazine fused to the steroid D-ring. cas.cz The reaction proved to be general for nitriles with different electronic substituents, providing the corresponding 2'-substituted-1,3-oxazine derivatives in high yields. cas.cz

Table 2: Ring Expansion of a Steroidal Oxetane to a 1,3-Oxazine

| Nitrile Reagent | Yield (%) | Reference |

| 4-Bromobenzonitrile | 96 | cas.cz |

| 4-Chlorobenzonitrile | 98 | cas.cz |

Rearrangements of Tetrahydro-1,3-Oxazine Derivatives

The synthesis of 5,6-dihydro-4H-1,3-oxazines via the rearrangement of the more saturated tetrahydro-1,3-oxazine precursors is another potential synthetic avenue. This transformation would formally constitute a dehydrogenation or oxidation. Detailed protocols for this specific rearrangement are not widely reported in the reviewed literature.

Catalytic and Advanced Synthetic Protocols

Modern synthetic chemistry has introduced several advanced and catalytic protocols to improve the efficiency, yield, and environmental footprint of 5,6-dihydro-4H-1,3-oxazine synthesis.

Microwave-Assisted and Solvent-Free Synthesis: A highly efficient, one-pot protocol involves the reaction of 3-amino-1-propanol with various aromatic carboxylic acids under solvent-free conditions using microwave irradiation. This method significantly reduces reaction times to mere minutes (3-4 min) and provides moderate to good yields (65-74%) of 2-arylsubstituted 5,6-dihydro-1,3-oxazines. sharif.edu

Catalytic Cyclization Methods: Several catalytic systems have been developed for the synthesis of 1,3-oxazine derivatives.

Solid Acid Catalysis: Silica-supported orthophosphoric acid (SiO2-H3PO4) has been used as an efficient and reusable catalyst for the cyclization of aryl chalcones and urea under solvent-free microwave conditions, yielding 4-aryl-5,6-dihydro-4H-1,3-oxazine-2-amines with yields over 80%. nih.gov

Lewis Acid Catalysis: Mild Lewis acids such as zinc chloride (ZnCl2) can catalyze the reaction between nitriles and amino alcohols to produce dihydro-1,3-oxazines, although this method may require longer reaction times compared to microwave-assisted protocols. sharif.edu

Nanocatalysis: A reusable magnetic nanocatalyst, GO-Fe3O4–Ti(IV), has been employed for the one-pot synthesis of 2,3-dihydro-1H-naphtho[1,2-e] researchgate.netcas.czoxazine derivatives. This eco-friendly method features short reaction times and high yields. nih.gov

Gold Catalysis: The intramolecular hydroamination of trichloroacetimidates derived from homopropargyl alcohols, catalyzed by a Au(I) complex, represents another advanced route to the 1,3-oxazine ring system. researchgate.netsharif.edu

These advanced protocols offer significant advantages over classical methods, including shorter reaction times, milder conditions, higher yields, and the use of reusable and environmentally benign catalysts. sharif.edunih.gov

Palladium-Catalyzed Cycloaddition Reactions

Palladium catalysis has been employed in the synthesis of 1,3-oxazine derivatives through various reaction pathways. One notable method involves the reaction of ortho-substituted phenols or anilines, such as o-iodophenols or o-iodoanilines, with heterocumulenes and carbon monoxide in the presence of a palladium catalyst. sharif.edu This approach facilitates the construction of the oxazine ring system.

Furthermore, palladium-catalyzed divergent cycloaddition reactions have been developed, showcasing the versatility of this transition metal in synthesizing heterocyclic structures. rsc.org For instance, the reaction of vinylidenecyclopropane-diesters with methyleneindolinones, catalyzed by palladium, can lead to either (3+2) or (4+2) cycloadditions by simply altering the phosphine (B1218219) ligand. rsc.org This switchable process highlights the nuanced control achievable in palladium catalysis for accessing different ring sizes. While this specific example leads to spirooxindoles, the underlying principle of using palladium to mediate cycloadditions is applicable to the broader field of heterocycle synthesis, including oxazines.

Gold(I)-Catalyzed Intramolecular Hydroamination of Trichloroacetimidates

A highly effective method for synthesizing the 5,6-dihydro-4H-1,3-oxazine core involves the gold(I)-catalyzed intramolecular hydroamination of alkyne-containing trichloroacetimidates. sharif.edunih.gov This reaction proceeds efficiently under remarkably mild conditions, typically requiring only 2-5 mol % of a cationic Au(I) complex. nih.gov The substrates for this cyclization are readily prepared from propargyl or homopropargyl alcohols. nih.gov

The gold(I) catalyst activates the alkyne, facilitating the nucleophilic attack by the nitrogen atom of the trichloroacetimidate (B1259523) group, leading to the formation of the six-membered oxazine ring. nih.gov This catalytic protocol demonstrates orthogonality with methods that rely on stoichiometric electrophiles. nih.gov The resulting dihydrooxazine products can serve as stable precursors for other synthetically useful molecules, such as 2-acylamino-1,3-dienes. nih.gov The enantioselective variant of this type of transformation has also been explored, using chiral ligands on the gold(I) catalyst to induce asymmetry in the final product. nih.gov

Application of Lewis Acid Catalysts in Oxazine Synthesis

Lewis acid catalysis provides a powerful tool for the synthesis of 5,6-dihydro-4H-1,3-oxazine derivatives. A variety of Lewis acids have been shown to promote the formation of the oxazine ring. For instance, the reaction of 1,3-hydroxy azides with aldehydes can be effectively catalyzed by boron trifluoride etherate (BF₃·OEt₂). researchgate.net In cases where the alcohol is protected as a trimethylsilyl (B98337) ether, trimethylsilyl triflate can be used as the promoter. researchgate.net

Milder Lewis acids such as copper(II) acetate (B1210297) (Cu(OAc)₂) and zinc chloride (ZnCl₂) have also been utilized. sharif.edu These catalysts are effective in promoting the condensation of nitriles with aminoalcohols to form the corresponding 1,3-oxazine derivatives. sharif.edu Additionally, solid acid catalysts, which can be considered a type of Lewis acid, have been successfully applied. For example, silica-supported phosphoric acid (SiO₂:H₃PO₄) has been used to catalyze the cyclization of aryl chalcones with urea, yielding 4-aryl-5,6-dihydro-4H-1,3-oxazine-2-amines in high yields. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts in Oxazine Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| BF₃·OEt₂ | 1,3-Hydroxy azides, Aldehydes | 1,3-Oxazines | researchgate.net |

| Cu(OAc)₂, ZnCl₂ | Nitriles, Aminoalcohols | 1,3-Oxazine derivatives | sharif.edu |

Environmentally Benign Synthetic Techniques

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of 5,6-dihydro-4H-1,3-oxazine derivatives, this has primarily involved the adoption of solvent-free conditions and microwave-assisted synthesis.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. Several successful syntheses of 5,6-dihydro-4H-1,3-oxazine derivatives have been reported under these conditions.

One prominent example is the condensation of 3-aminopropanol with various carboxylic acids to produce 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines. sharif.eduresearchgate.net This reaction proceeds efficiently without any solvent, often in conjunction with microwave irradiation, to give moderate to good yields of the desired products. sharif.eduresearchgate.net Another effective solvent-free method is the cyclization of aryl chalcones with urea, catalyzed by solid SiO₂:H₃PO₄ or fly-ash:H₂SO₄, to synthesize a range of 4,6-diaryl-5,6-dihydro-4H-1,3-oxazine-2-amines. researchgate.net These solid-supported catalysts can often be recovered and reused, further enhancing the green credentials of the process. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a key technology for accelerating organic reactions and improving yields, often under environmentally benign conditions. The synthesis of 5,6-dihydro-4H-1,3-oxazine derivatives has greatly benefited from this technique.

The direct condensation of 3-amino-1-propanol and carboxylic acids under microwave irradiation without a solvent is a prime example. sharif.edu This method drastically reduces reaction times from many hours, as required by conventional heating, to just a few minutes, while providing moderate to good product yields. sharif.edu Similarly, the solid-acid catalyzed cyclization of chalcones and urea is significantly enhanced by microwave heating, leading to product yields exceeding 80% in very short reaction times. researchgate.net Research has consistently shown that microwave-assisted methods are superior to conventional heating, offering advantages such as higher yields, shorter reaction times, and often cleaner reaction profiles with fewer byproducts. rsc.orgarkat-usa.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Aminopropanol + Benzoic Acid | Conventional Heating | 48 h | 65% | sharif.edu |

| 3-Aminopropanol + Benzoic Acid | Microwave (800 W), Solvent-Free | 3-4 min | 65-74% | sharif.edu |

| Aryl Chalcones + Urea | Conventional Heating | Several hours | Lower | researchgate.netarkat-usa.org |

| Aryl Chalcones + Urea | Microwave, Solvent-Free, SiO₂:H₃PO₄ | Minutes | >80% | researchgate.net |

| 2-Aminophenol + Aldehyde + Phenacyl Bromide | Conventional Heating | Hours | Lower | arkat-usa.org |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The control of stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly for creating structurally complex and biologically active molecules. Several strategies have been developed for the stereoselective and regioselective synthesis of 5,6-dihydro-4H-1,3-oxazine derivatives.

A notable example of stereospecificity is the intramolecular cyclization of N-thioacyl 1,3-amino alcohols. researchgate.net In this reaction, the anti-diastereomer of the starting material selectively cyclizes to form cis-5,6-dihydro-4H-1,3-oxazines with high efficiency, demonstrating excellent diastereocontrol. researchgate.net The synthesis of these N-thioacyl 1,3-amino alcohol precursors can also be achieved with high regio- and stereoselectivity through the ring-opening of oxiranes. researchgate.net

Regio- and stereoselectivity have also been achieved in the reaction of conjugated phosphazenes with ethyl glyoxalate, which affords 5,6-dihydro-2H-1,3-oxazines in a controlled manner. researchgate.net Furthermore, enantioselective synthesis has been successfully demonstrated using gold(I) catalysis. nih.gov The hydroamination of allenes with hydroxylamines, catalyzed by a chiral gold(I) complex, can produce chiral oxazine heterocycles with high enantiomeric excess (up to 89% ee). nih.gov This highlights the potential for creating optically pure 1,3-oxazine derivatives through asymmetric catalysis.

Table 3: Examples of Stereoselective and Regioselective Syntheses

| Reaction Type | Substrate | Conditions/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | anti-N-Thioacyl 1,3-amino alcohols | Bu₄NF, EtI | cis-5,6-Dihydro-4H-1,3-oxazines (High efficiency) | researchgate.net |

| Hydroamination | Allenes, Hydroxylamines | Chiral Gold(I) Complex | Chiral oxazines (up to 89% ee) | nih.gov |

| S(N)2' Reaction | 6-Vinyl-5,6-dihydro-4H- nih.govresearchgate.netoxazines | Grignard reagents, CuCN | High trans selectivity | researchgate.net |

Asymmetric Synthesis Approaches

The generation of enantiomerically enriched 5,6-dihydro-4H-1,3-oxazines is critical for their application in stereoselective synthesis and as chiral building blocks. Asymmetric approaches typically involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of new stereocenters.

One effective strategy involves the use of chiral catalysts to induce asymmetry. For instance, optically active 4H-1,3-oxazines have been synthesized through the reductive cyclization of N-acylated β-amino enones. rsc.org This transformation is catalyzed by a chiral Lewis base in the presence of trichlorosilane, affording the desired heterocyclic products with high enantioselectivity. rsc.org These chiral oxazines can then be transformed into other chiral compounds without loss of stereochemical integrity. rsc.org

Another prominent method is "chiral pool" synthesis, which utilizes readily available, enantiomerically pure starting materials. Research has shown that optically pure 5,6-dihydro-4H-1,3-oxazines can be obtained when optically active propylene oxide is used as the initial building block. researchgate.net Similarly, the Ritter reaction between the chiral monoterpenoid (–)-isopulegol and various nitriles yields a series of chiral 1,3-oxazine derivatives, demonstrating the effective transfer of chirality from the starting material to the final product. osi.lv

Furthermore, stereochemistry can be introduced via the intramolecular cyclization of stereochemically defined precursors. N-thioacyl 1,3-amino alcohols, which can be separated into their respective diastereomers, undergo intramolecular cyclization to yield cis-5,6-dihydro-4H-1,3-oxazines with high efficiency when starting from the anti-diastereomer. researchgate.net The choice of precursor diastereomer directly dictates the stereochemical outcome of the cyclized product. researchgate.net While developed for a related 1,2,4-oxadiazine system, the condensation of a diamine with an imidate has also been noted as a versatile route suitable for introducing chirality at the C5 and C6 positions of the resulting ring. researchgate.net

Table 1: Examples of Asymmetric Synthesis Approaches for 1,3-Oxazine Derivatives

Starting Material Chiral Influence Product Type Key Finding Reference N-Acylated β-amino enone Chiral Lewis Base Catalyst Optically active 4H-1,3-oxazine Enantioselective reductive cyclization achieved with trichlorosilane. rsc.org Optically active propylene oxide Chiral Pool (Substrate) Optically pure 5,6-dihydro-4H-1,3-oxazine Chirality of the starting epoxide is transferred to the final product. researchgate.net (–)-Isopulegol Chiral Pool (Substrate) Chiral 1,3-oxazine derivative Ritter reaction with nitriles produces chiral oxazines. osi.lv anti-N-Thioacyl 1,3-amino alcohol Substrate Control cis-5,6-Dihydro-4H-1,3-oxazine Diastereomerically pure precursor yields stereochemically defined product. researchgate.net

Regiochemical Control in Cyclization Reactions

The formation of the 1,3-oxazine ring requires the precise and controlled formation of C-O and C-N bonds from a linear precursor. Achieving high regioselectivity is paramount to avoid the formation of undesired isomers, such as 1,3-oxazolidines (a five-membered ring) or products from N-alkylation where O-alkylation is intended.

A definitive method for ensuring regiochemical control is the intramolecular cyclization of N-(3-bromopropyl)amides. nih.gov In this approach, the amide oxygen acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular O-alkylation (or autocyclo-O-alkylation) reaction. nih.govdntb.gov.ua This process selectively forms the six-membered 1,3-oxazine ring over other potential cyclization pathways. Research indicates that the efficiency of this autocyclization is influenced by the electronic nature of substituents on the amide, with electron-donating groups enhancing the reaction rate. nih.gov The reaction proceeds under neutral conditions in chloroform to yield the corresponding 5,6-dihydro-4H-1,3-oxazine hydrobromides. nih.gov

Another widely used and highly regioselective method is the condensation of 3-amino-1-propanol with various carbonyl compounds or their equivalents. The inherent structure of 3-amino-1-propanol, with its amino and hydroxyl groups separated by a three-carbon chain, predisposes it to form a six-membered ring. Syntheses of 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines are conveniently achieved through the reaction of 3-amino-1-propanol with carboxylic acids, often under microwave irradiation and solvent-free conditions. sharif.edu This method provides the target oxazines in moderate to good yields with short reaction times. sharif.edu

Alternatively, the reaction can be performed in a two-step sequence where the N-acylaminoalcohol intermediate is first formed from 3-amino-1-propanol and an acid halide, followed by cyclization using reagents like p-toluenesulfonyl chloride (p-TSCl) and 4-dimethylaminopyridine (B28879) (4-DMAP). sharif.edu The use of nitriles in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) with 3-amino-1-propanol also affords the desired 5,6-dihydro-1,3-oxazine, although it may require longer reaction times compared to microwave-assisted methods. sharif.edu

Table 2: Cyclization of N-Acylaminoalcohols to 5,6-Dihydro-1,3-oxazines

Entry (Product) R-Group of N-Acylaminoalcohol Yield (%) 3a 2-Thienyl 75 3b Phenyl 77 3c 4-Chlorophenyl 72 3d 4-Bromophenyl 70 3e 4-Nitrophenyl 67 3f 4-Methylphenyl 76 3g 4-Methoxyphenyl 74 3h 2-Furyl 73

Reaction Mechanisms and Chemical Transformations of 5,6 Dihydro 4h 1,3 Oxazin 2 Amine Scaffolds

Electrophilic and Nucleophilic Reactivity of the Oxazine (B8389632) Ring

The reactivity of the 5,6-dihydro-4H-1,3-oxazine ring is dictated by the presence of the nitrogen and oxygen heteroatoms and the endocyclic C=N double bond of the 2-amine substituent. This arrangement confers both nucleophilic and electrophilic characteristics to the molecule. The lone pairs on the nitrogen and oxygen atoms can act as nucleophilic centers, while the carbon atom of the C=N bond is electrophilic.

The interaction of dihydro-1,3-oxazine derivatives with organometallic reagents is highly dependent on the nature of the reagent. Early studies on 2-substituted 5,6-dihydro-1,3-oxazines revealed a notable inertness towards certain common organometallics.

Research Findings:

It has been reported that the 2-methyl-5,6-dihydro-l,3-oxazine is completely unreactive towards various Grignard reagents. acs.org This lack of reactivity makes the dihydro-1,3-oxazine moiety a useful protecting group for carboxylic acids when Grignard reactions are to be performed on other parts of a molecule. acs.org In contrast, stronger organometallic reagents like alkyllithiums are capable of reacting, typically by deprotonating the carbon adjacent to the ring oxygen. acs.org

However, the reactivity can be altered by the presence of specific substituents or catalysts. For instance, the S(N)2' reaction of 6-vinyl-5,6-dihydro-4H- Current time information in Bangalore, IN.nih.govoxazines with Grignard reagents has been successfully carried out in the presence of a copper cyanide (CuCN) catalyst. researchgate.net This reaction proceeds with high stereoselectivity, favoring the formation of a trans double bond. researchgate.net Hard nucleophiles, such as Grignard reagents and organolithiums, have also been shown to add to the C=N double bond of 5,6-dihydro-4H-1,2-oxazines, a related but distinct heterocyclic system. researchgate.net In the context of 4,5-dihydrooxazoles, Grignard reagents add to salicylaldehydes to generate ortho-quinone methide intermediates, which then react with the oxazoline. nih.gov

| Oxazine Derivative | Organometallic Reagent | Conditions/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| 2-Methyl-5,6-dihydro-1,3-oxazine | Grignard Reagents (Various) | Standard conditions | No reaction | acs.org |

| 2-Methyl-5,6-dihydro-1,3-oxazine | Alkyllithium Reagents | Standard conditions | Deprotonation (anion formation) | acs.org |

| 6-Vinyl-5,6-dihydro-4H- Current time information in Bangalore, IN.nih.govoxazine | Grignard Reagents (RMgX) | CuCN | S(N)2' addition to the vinyl group | researchgate.net |

The 5,6-dihydro-4H-1,3-oxazin-2-amine structure possesses multiple sites for substitution reactions. The exocyclic amino group is nucleophilic and can react with various electrophiles. The ring itself, while not aromatic, can undergo substitution, often involving the activation of adjacent positions or reaction at the electrophilic C-2 carbon.

Research Findings:

The presence of the amine group allows for conventional reactions such as alkylation and acylation. ontosight.ai For instance, N-thioacyl 1,3-amino alcohols can be cyclized to form 5,6-dihydro-4H-1,3-oxazines. researchgate.net Nucleophilic substitution of hydrogen is a known process in related heterocyclic systems like 1,3,5-triazine, where it can be aminated using an oxidant like bis(pyridine)silver(I)permanganate, representing a rare case of a nucleophilic attack on the triazine ring without decomposition. thieme-connect.de While the dihydro-oxazine ring is not aromatic, the principles of nucleophilic attack on electron-deficient centers are relevant. The C-2 carbon, part of an amidine system, is electrophilic and susceptible to attack by nucleophiles, which can lead to ring-opening or substitution, depending on the reaction conditions and the stability of the tetrahedral intermediate.

Electrophilic substitution on the ring is less common due to its non-aromatic nature. However, reactions can occur at positions alpha to the heteroatoms if intermediates can be stabilized.

Ring-Opening and Rearrangement Processes

The dihydro-oxazine ring, containing inherent strain and polar bonds, is susceptible to cleavage and structural reorganization under various conditions. These transformations are synthetically valuable for accessing different classes of compounds.

The oxazine ring can be opened under acidic conditions, typically through hydrolysis, to yield linear amino alcohol derivatives. The process is initiated by the protonation of one of the ring heteroatoms, which activates the ring for nucleophilic attack by water or another nucleophile.

Research Findings:

Studies on related 1,3-oxazine systems have demonstrated this reactivity. For example, the hydrolysis of 6-aryltetrahydro-1,3-oxazin-2-ones yields 3-substituted propylamines. acs.org The stability of the oxazine ring in various benzoxazine (B1645224) and pyridooxazine derivatives has been investigated using proton NMR, revealing that the rings undergo hydrolysis to varying degrees when water is added. nih.gov The decomposition rates depend on the electronic effects of substituents, and the data suggest the formation of an intermediate during the hydrolysis mechanism. nih.gov Similarly, acid-catalyzed hydrolysis of 2-imino-Δ³-1,3,4-oxadiazolines results in ring opening to afford Δ³-1,3,4-oxadiazolin-2-ones. rsc.org For the this compound, acid-catalyzed hydrolysis is expected to cleave the C-O and/or C-N bonds, ultimately leading to the formation of 3-aminopropanol and urea (B33335) or its derivatives after protonation and nucleophilic attack by water.

| Starting Material | Conditions | Product Type | Reference |

|---|---|---|---|

| 6-Aryltetrahydro-1,3-oxazin-2-one | Hydrolysis | 3-Substituted propylamine | acs.org |

| 3,4-Dihydro-1,3-benzoxazine derivatives | H₂O in DMSO | Decomposition products (via intermediate) | nih.gov |

| 2-Imino-Δ³-1,3,4-oxadiazoline | Acid-catalyzed hydrolysis | Δ³-1,3,4-Oxadiazolin-2-one | rsc.org |

Isomerization reactions can alter the substitution pattern or the fundamental structure of the heterocyclic ring. These can be promoted by heat or by chemical reagents such as amines.

Research Findings:

While specific examples for the thermal or amine-promoted isomerization of this compound are not extensively documented, related transformations in other nitrogen- and oxygen-containing heterocycles are known. For instance, an unexpected ring-opening reaction of azetidines has been shown to produce 4,5-dihydrooxazol-2-amines. nih.gov In a related process, 3-amido-2-phenyl azetidines undergo a stereospecific isomerization to 2-oxazolines in the presence of an acid catalyst. nih.gov A novel isomerization of a naphtho[1,2-d]isoxazole 2-oxide to a nitrile oxide has also been reported, demonstrating a significant structural rearrangement within a fused oxazine-type system. mdpi.com Asymmetric ring-opening of oxabenzonorbornadiene with amines can be promoted by a chiral iridium catalyst, yielding chiral dihydronaphthalenes. rsc.org These examples suggest that the oxazinane ring could potentially undergo isomerization, for example, to a more stable five-membered ring or a different constitutional isomer under specific thermal or catalytic conditions.

The this compound scaffold can undergo intramolecular rearrangements that result in ring expansion or contraction, leading to the formation of different heterocyclic systems.

Research Findings:

Such rearrangements are powerful tools in synthetic chemistry. A prominent example in a related system is the Tiffeneau-Demjanov rearrangement, where a cyclic amino alcohol, upon treatment with nitrous acid to form a diazonium salt, can undergo ring expansion to produce a ketone with a larger ring. youtube.com Another relevant transformation is the Hofmann rearrangement. The reaction of 2-hydroxymethylbenzamides with an oxidizing agent like bis(trifluoroacetoxy)iodobenzene (BTI) proceeds through an isocyanate intermediate that is trapped intramolecularly by the hydroxyl group to form a six-membered benzoxazinone (B8607429) ring. nih.gov Conversely, ring contraction has also been observed; for example, a 6-amino-1,3-dithiin derivative was found to contract to a five-membered 1,3-dithiolan upon oxidation. rsc.org These precedents indicate the potential for the this compound scaffold or its derivatives to be synthetically manipulated into different ring systems through carefully chosen reaction pathways.

Functional Group Transformations and Derivatization of this compound Scaffolds

The this compound scaffold is a versatile heterocyclic system that presents multiple sites for chemical modification. The presence of both a reactive exocyclic amine and a dihydro-oxazine ring allows for a wide range of functional group transformations and derivatization strategies. These modifications are crucial for developing new compounds with tailored properties. The reactivity of the scaffold can be broadly categorized into transformations involving the exocyclic amine and those targeting the dihydro-oxazine ring itself.

Reactions Involving the Exocyclic Amine Functionality

The exocyclic primary amine group at the 2-position of the 5,6-dihydro-4H-1,3-oxazine ring is a key handle for derivatization. Its nucleophilic character allows for a variety of common amine reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These transformations enable the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties.

Acylation, Alkylation, and Sulfonylation: The primary amine can readily react with acylating agents like acid chlorides and anhydrides, as well as sulfonating agents, to form the corresponding amides and sulfonamides. For instance, N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H- Current time information in Bangalore, IN.ijrpr.comoxazine-6-yl]-phenyl}-nicotinamide has been synthesized, demonstrating the feasibility of N-acylation on this scaffold. ijrpr.comderpharmachemica.com Similarly, alkylating agents can introduce alkyl or aryl groups. ontosight.ai The presence of an N,N-diphenyl substituted derivative in chemical databases further confirms that the exocyclic amine can be fully substituted.

Schiff Base Formation: The condensation reaction between the exocyclic amine of the this compound core and various aldehydes or ketones is a common method for derivatization. This reaction, typically acid-catalyzed, results in the formation of an imine or Schiff base (a compound containing a C=N double bond). libretexts.orglibretexts.org The formation of these imines is a reversible process. libretexts.orglibretexts.org The reaction proceeds via a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N bond. sci-hub.se The pH must be carefully controlled, as high pH prevents the necessary protonation of the hydroxyl group in the intermediate, while low pH leads to the non-nucleophilic protonated amine. libretexts.orglibretexts.org

The following table summarizes representative functionalizations of the exocyclic amine.

| Reaction Type | Reagent(s) | Product Type | Notes | Reference(s) |

| N-Acylation | Nicotinyl chloride | N-Nicotinamide derivative | Synthesis of N-{4-[2-Amino-4-phenyl-6H- Current time information in Bangalore, IN.ijrpr.comoxazine-6-yl]-phenyl}-nicotinamide demonstrates this transformation. | ijrpr.comderpharmachemica.com |

| N-Alkylation/Arylation | Aryl halides (e.g., Phenyl halides) | N,N-disubstituted amine | The existence of N,N-diphenyl-5,6-dihydro-4H-1,3-oxazin-2-amine illustrates di-arylation. | ontosight.ai |

| Schiff Base Formation | Aldehydes or Ketones | Imine (Schiff Base) | A general and reversible reaction for primary amines, forming a C=N bond. | libretexts.orglibretexts.org |

Selective Functionalization of the Dihydro-Oxazine Ring

Selectively modifying the dihydro-oxazine ring while the exocyclic amine remains intact presents a different synthetic challenge. The ring contains a C=N double bond as part of a cyclic amidine system and a saturated C-C-C backbone, offering sites for reactions like reduction and functionalization at specific carbon atoms, particularly those adjacent to the heteroatoms.

Reduction of the Endocyclic C=N Bond: The endocyclic carbon-nitrogen double bond (C=N) of the dihydro-1,3-oxazine ring can be reduced to a carbon-nitrogen single bond. This transformation converts the dihydro-1,3-oxazine into a tetrahydro-1,3-oxazine. For example, in a multi-step synthesis of aldehydes, a dihydro-1,3-oxazine derivative is reduced using sodium borohydride (B1222165) (NaBH₄) to the corresponding tetrahydro-1,3-oxazine. sci-hub.seacs.org This reduction is a key step that precedes the final hydrolytic cleavage to yield the aldehyde product. sci-hub.se

Functionalization at Ring Carbons: The carbon atoms within the dihydro-oxazine ring can also be sites for functionalization, although this often requires specific activating groups to be present. One documented example is the SN2' reaction of 6-vinyl-5,6-dihydro-4H- Current time information in Bangalore, IN.ijrpr.comoxazines with Grignard reagents in the presence of a copper cyanide (CuCN) catalyst. researchgate.net This reaction introduces various alkyl or aryl groups at the C4 position with high trans selectivity for the newly formed double bond, demonstrating that the ring can be functionalized without directly involving the 2-amino group. researchgate.net

The table below provides examples of selective transformations on the dihydro-oxazine ring.

| Reaction Type | Reagent(s) | Product Type | Notes | Reference(s) |

| C=N Bond Reduction | Sodium Borohydride (NaBH₄) | Tetrahydro-1,3-oxazine | Reduces the cyclic imine to a cyclic amine as part of a larger synthetic sequence. | sci-hub.seacs.org |

| C4-Alkylation/Arylation | Grignard Reagents (RMgX), CuCN | 4-substituted-6-alkenyl-tetrahydro-1,3-oxazine | Requires a vinyl group at the C6 position for the SN2' reaction to proceed. | researchgate.net |

Spectroscopic and Structural Elucidation of 5,6 Dihydro 4h 1,3 Oxazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 5,6-Dihydro-4H-1,3-oxazin-2-amine, offering detailed insights into its proton and carbon environments.

The ¹H NMR spectrum of 5,6-dihydro-4H-1,3-oxazine derivatives provides distinct signals that correspond to the different proton environments within the molecule. For instance, in 2-ethyl-5,6-dihydro-4H-1,3-oxazine, characteristic signals are observed around δ ~1.97 ppm for the methylene (B1212753) protons of the CH₂CH₂CH₂ group, δ ~3.60 ppm for the CH₂N protons, and δ ~4.35 ppm for the CH₂O protons. The amino group protons (NH₂) typically appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. The coupling patterns between adjacent protons, such as the triplet or multiplet structures observed for the methylene groups, are crucial for confirming the connectivity within the oxazine (B8389632) ring.

Table 1: Representative ¹H NMR Chemical Shifts for 5,6-Dihydro-4H-1,3-oxazine Derivatives

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| CH₂CH₂CH₂ | ~1.97 |

| CH₂N | ~3.60 |

| CH₂O | ~4.35 |

Data sourced from studies on 2-alkyl-5,6-dihydro-4H-1,3-oxazines.

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. The imino carbon (C=N) of the oxazine ring is a key indicator, typically resonating in the downfield region. For example, in a derivative, the OCN carbon signal appears at approximately δ ~154.7 ppm. The carbon atoms of the methylene groups within the ring (C4, C5, and C6) exhibit characteristic chemical shifts that aid in their assignment.

Table 2: Illustrative ¹³C NMR Chemical Shifts for a 5,6-Dihydro-4H-1,3-oxazine Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| OCN (C2) | ~154.7 |

| CH₂O (C6) | Not explicitly stated, but expected in the 60-70 ppm range |

| CH₂N (C4) | Not explicitly stated, but expected in the 40-50 ppm range |

| CH₂ (C5) | Not explicitly stated, but expected in the 20-30 ppm range |

Data based on the analysis of 2-ethyl-5,6-dihydro-4H-1,3-oxazine.

For more complex derivatives or for unambiguous assignment of stereochemistry, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing proton-proton and proton-carbon correlations, respectively. These techniques confirm the connectivity of atoms within the molecule. nih.gov For determining stereochemistry, Nuclear Overhauser Effect (NOE) experiments can be pivotal, revealing through-space interactions between protons and thus helping to define their relative spatial arrangement. ipb.pt

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its key functional groups. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The C=N stretching vibration of the imino group is expected in the range of 1640-1690 cm⁻¹. The presence of the ether linkage is confirmed by a C-O-C stretching band, which is usually observed in the 1050-1250 cm⁻¹ region. Additionally, N-H bending vibrations can be seen around 1560-1640 cm⁻¹. spectroscopyonline.com

Table 3: Key IR Absorption Bands for 5,6-Dihydro-4H-1,3-oxazine-2-amine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300-3500 |

| N-H (Amine) | Bend | 1560-1640 |

| C=N (Imino) | Stretch | 1640-1690 |

| C-O-C (Ether) | Stretch | 1050-1250 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular formula, C₄H₈N₂O, which has a molecular weight of approximately 100.12 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can offer additional structural information by revealing stable fragments resulting from the cleavage of specific bonds within the molecule. Predicted collision cross-section values for various adducts of the compound have also been calculated. uni.lu

Fragmentation Pathways and Molecular Weight Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules, including this compound and its derivatives. The molecular weight of the parent compound, this compound, has been computed to be 100.12 g/mol . nih.gov For derivatives such as N,N-diphenyl-5,6-dihydro-4H-1,3-oxazin-2-amine, the computed molecular weight is 252.31 g/mol . nih.gov

While specific experimental fragmentation data for the parent this compound is not extensively documented in publicly available literature, the fragmentation patterns can be predicted based on the analysis of related heterocyclic systems. For instance, the mass spectrum of 1,3-di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e] icm.edu.plnist.govoxazine shows a molecular ion peak (M+) at m/z 317, which is also the base peak, indicating its relative stability. jcsp.org.pk A significant fragment is observed at m/z 223, corresponding to the loss of a furyl group and rearrangement. jcsp.org.pk

In the case of this compound, common fragmentation pathways would likely involve the cleavage of the heterocyclic ring and loss of small neutral molecules. The presence of the amino group could also lead to characteristic fragmentation patterns. The study of related compounds, such as 1,3-di(3-thiophenyl)-2,3-dihydro-1H-naphto[1,2-e] icm.edu.plnist.govoxazine, also shows the molecular ion as the base peak, with fragmentation occurring at the substituent groups. jcsp.org.pk

A high-resolution mass spectrum of the related compound 5,6-dihydro- icm.edu.plresearchgate.netontosight.aioxadiazolo[3,4-d]pyridazine-4,7-dione showed the molecular ion peak at m/z 154. mdpi.com This highlights the utility of mass spectrometry in confirming the molecular formula of such heterocyclic compounds.

Table 1: Molecular Weight of this compound and a Derivative

| Compound Name | Molecular Formula | Computed Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C₄H₈N₂O | 100.12 nih.gov |

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline solids, offering insights into bond lengths, bond angles, and stereochemistry. While specific X-ray crystallographic data for this compound derivatives are not readily found in the surveyed literature, studies on related polysubstituted 5,6-dihydro-4H-1,3-oxazines offer valuable information on their stereochemical aspects. rsc.org

The synthesis of various derivatives of this compound, which could be suitable for X-ray crystallographic studies, has been reported. For example, 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines can be synthesized through the cyclization of aryl chalcones and urea (B33335). researchgate.net The characterization of these compounds would provide detailed information on the conformation of the oxazine ring and the spatial arrangement of the substituents.

Studies on novel polysubstituted 5,6-dihydro-4H-1,3-oxazines, synthesized via 1,4-cycloaddition of unactivated olefins with N-acyliminiums, have utilized NMR spectroscopy to deduce their configuration and conformation. rsc.org These studies rationalize the conformations based on axial-1,3-repulsion and the anomeric effect, providing a foundation for what could be expected in the solid-state structures of 2-amino derivatives. rsc.org The synthesis of such derivatives is a critical first step towards their full structural elucidation by X-ray diffraction.

Spectroscopic Correlation Analysis

Spectroscopic correlation analysis, particularly using the Hammett equation, is a powerful tool to quantify the effect of substituents on the spectroscopic properties of a molecule. wikipedia.orglibretexts.org This analysis provides insights into the electronic nature of the substituents and their interaction with the molecular framework.

While a Hammett correlation study specifically for this compound derivatives is not available, a detailed analysis has been performed on the closely related 2-(substituted phenyl)-4H-naphtho[2,1-e] icm.edu.plnist.govoxazine-4-thiones. icm.edu.plresearchgate.net In this study, the infrared (IR) stretching frequencies (ν) of the C=N and C=S bonds, as well as the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts (δ) of the corresponding carbon atoms, were correlated with Hammett substituent constants (σ), F (field/inductive), and R (resonance) parameters. icm.edu.plresearchgate.net

The study found that the IR and ¹³C NMR spectral data of the C=N and C=S groups in these oxazine derivatives showed a satisfactory correlation with Hammett constants. icm.edu.plresearchgate.net This indicates that the electronic effects of the substituents on the phenyl ring are effectively transmitted to the oxazine core. Such correlations are invaluable for predicting the spectroscopic properties of new derivatives and for understanding the electronic structure of the molecule.

Table 2: Infrared and ¹³C NMR Spectral Data for Hammett Correlation in 2-(Substituted Phenyl)-4H-naphtho[2,1-e] icm.edu.plnist.govoxazine-4-thiones | Substituent (X) | IR (ν, cm⁻¹) | ¹³C NMR (δ, ppm) | | :--- | :--- | :--- | | | C=N | C=S | C=N | C=S | | H | 1655 | 1194 | 164.23 | 197.76 | | 3-Br | 1658 | 1189 | 164.55 | 197.08 | | 4-Br | 1666 | 1176 | 164.97 | 198.92 | | 3-Cl | 1656 | 1178 | 164.76 | 197.16 | | 4-Cl | 1662 | 1182 | 164.48 | 199.14 | | 4-OCH₃ | 1648 | 1169 | 163.82 | 199.87 | | 3-NO₂ | 1660 | 1186 | 164.81 | 196.43 | | 4-NO₂ | 1669 | 1199 | 165.11 | 200.15 | Adapted from Thirunarayanan et al., 2014. icm.edu.pl

This data demonstrates that electron-withdrawing groups generally lead to an increase in the C=N stretching frequency and a downfield shift in the ¹³C NMR signal, consistent with the principles of Hammett correlations. icm.edu.pl A similar approach could be applied to substituted derivatives of this compound to elucidate their structure-property relationships.

Computational and Theoretical Investigations of 5,6 Dihydro 4h 1,3 Oxazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the study of molecular systems. These methods allow for the accurate determination of a molecule's energetic and electronic properties, offering a theoretical framework to complement experimental findings.

Geometry Optimization and Conformational Analysis of the Oxazine (B8389632) Ring

The conformational landscape of the 5,6-dihydro-4H-1,3-oxazine ring is a critical determinant of its physical and chemical properties. Computational studies on the parent compound, tetrahydro-1,3-oxazine, reveal a complex potential energy surface with multiple minima corresponding to different spatial arrangements of the atoms. pleiades.online

The most stable conformations are typically chair forms. For tetrahydro-1,3-oxazine, non-empirical RHF/STO-3G and 6-31G(d) studies have shown that the potential energy surface contains seven minima, which include chair and twist conformers. pleiades.online The interconversion between the axial and equatorial chair conformers can proceed through five distinct pathways. pleiades.online

In the case of substituted tetrahydro-1,3-oxazines, such as 3-methyltetrahydro-1,3-oxazine, computational analysis using HF/6-31G(d), PBE/3z, and RI-MP2/λ2 methods indicates the presence of eight minima on the potential energy surface. researchgate.net The two primary minima correspond to the axial and equatorial chair conformers, with the interconversion between them occurring via several pathways that involve six different twist forms. researchgate.net The most favorable pathway for this chair-chair interconversion is suggested to be a direct transition through the pyramidal inversion of the nitrogen atom. researchgate.net

| Conformer | Relative Energy (kcal/mol) - Illustrative |

|---|---|

| Axial Chair | 0.00 |

| Equatorial Chair | 0.5 - 1.5 |

| Twist-Boat | 5.0 - 7.0 |

Note: The relative energies are illustrative and based on computational studies of related tetrahydro-1,3-oxazine systems.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5,6-dihydro-4H-1,3-oxazin-2-amine is characterized by the interplay of the σ-framework of the saturated portion of the ring and the π-system of the C=N double bond and the amino group. Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's reactivity.

The HOMO is typically associated with the electron-donating regions of the molecule, while the LUMO corresponds to the electron-accepting regions. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms, as well as the π-bond of the C=N group. The LUMO is likely to be the corresponding π* antibonding orbital of the C=N double bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For cyclic guanidine-like structures, the introduction of various functional groups can modulate this gap, thereby altering the charge transfer characteristics of the molecule. nih.gov

| Molecular Orbital | Expected Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO | Localized on the N and O atoms (lone pairs) and the C=N π-bond | Site of electrophilic attack and oxidation |

| LUMO | Localized on the C=N π* antibonding orbital | Site of nucleophilic attack and reduction |

| HOMO-LUMO Gap | Moderate | Determines chemical stability and electronic transitions |

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step processes of chemical reactions. By mapping out the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition state structures, and calculate the energy barriers associated with them.

Elucidation of Reaction Pathways and Transition States

The synthesis of 5,6-dihydro-4H-1,3-oxazines can be achieved through various synthetic routes. Computational studies on related systems have provided insights into the plausible mechanisms. For instance, the gold(I)-catalyzed synthesis of 4H-benzo[d] pleiades.onlinenih.govoxazines is proposed to proceed through a chemoselective oxygen cyclization via a 6-exo-dig pathway. nih.gov The mechanism begins with the coordination of the gold(I) catalyst to the starting material, followed by the nucleophilic attack of the amide oxygen onto the alkyne, leading to the formation of a vinylidene gold(I) intermediate. nih.gov

Calculation of Energy Barriers and Reaction Kinetics

The energy barrier, or activation energy, for a chemical reaction determines its rate. By calculating the energy difference between the reactants and the transition state, computational methods can predict the feasibility of a reaction under given conditions.

For the interconversion of conformers in 3-methyltetrahydro-1,3-oxazine, the calculated activation barriers for the chair-to-twist transitions are in the range of 10-12 kcal/mol. researchgate.net These values provide an estimate of the energy required for conformational changes in the oxazine ring.

In the context of a synthetic reaction, the calculation of energy barriers for each elementary step allows for the identification of the rate-determining step, which is the step with the highest activation energy. This information is invaluable for optimizing reaction conditions to improve yield and efficiency.

Analysis of Stereoelectronic Effects

Stereoelectronic effects arise from the interaction of electron orbitals and have a profound influence on the conformation and reactivity of molecules. In the 5,6-dihydro-4H-1,3-oxazine ring system, the anomeric effect is a particularly important stereoelectronic interaction.

The anomeric effect describes the tendency of a substituent at the anomeric carbon (the carbon atom bonded to two heteroatoms) to adopt an axial orientation, despite the potential for greater steric hindrance, due to stabilizing electronic interactions. researchgate.net In the case of the oxazine ring, this effect involves the donation of electron density from a lone pair of the ring oxygen atom into the antibonding orbital (σ*) of the C-N bond, or vice versa. This interaction is most effective when the lone pair orbital and the antibonding orbital are anti-periplanar, a condition that is met in the axial conformation.

Computational studies on substituted oxazinane rings have shown that the conformational preferences are governed by a balance of non-covalent interactions (such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding), steric effects, and hyperconjugative interactions like the anomeric effect. rsc.org The hyperconjugation model suggests that electron transfer from a ring heteroatom to an excited state of an axial C-G bond (where G is a substituent) contributes to the stability of the axial conformer. nih.gov However, recent investigations also highlight the importance of stabilizing Coulombic interactions between a more positive hydrogen and the ring heteroatom(s). nih.gov

For this compound, the anomeric effect, along with other stereoelectronic interactions involving the exocyclic amino group, will play a crucial role in determining the preferred conformation and the reactivity of the molecule.

Probing Anomeric Effects within the Oxazinane Ring System

The anomeric effect in six-membered heterocyclic rings like oxazinanes is generally understood through two primary models: the hyperconjugation model and the dipole-dipole interaction model. The hyperconjugation model posits that the axial preference is due to a stabilizing interaction between the lone pair of electrons on the ring's oxygen atom and the antibonding orbital (σ*) of the C-N bond of the amino group. This interaction is maximized when the lone pair and the antibonding orbital are in an anti-periplanar arrangement, which occurs when the amino group is in the axial position.

Conversely, the electrostatic model suggests that the anomeric effect arises from the minimization of repulsive dipole-dipole interactions. When the electronegative amino group is in the axial position, the dipole moment associated with the C-N bond is oriented in a way that minimizes repulsion with the dipole moment of the ring's oxygen atom. While both models provide valuable perspectives, the hyperconjugation model is often considered to be a major contributor to the anomeric effect in similar systems.

Characterization of Non-Covalent Interactions and Hyperconjugation

Beyond the classical anomeric effect, a detailed computational analysis of this compound would involve the characterization of a network of non-covalent interactions and hyperconjugative effects that collectively determine its molecular structure and reactivity. These interactions include hydrogen bonding, van der Waals forces, and other hyperconjugative interactions beyond the primary anomeric effect.

Hyperconjugation: Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these interactions. For this compound, NBO analysis would likely reveal several key hyperconjugative interactions. In addition to the primary n(O) → σ*(C-N) interaction responsible for the anomeric effect, other significant interactions could include:

n(N) → σ(C-O):* The lone pair on the ring nitrogen atom can interact with the antibonding orbital of the adjacent C-O bond.

n(Nexo) → σ(C-Nring):* The lone pair of the exocyclic amino nitrogen can interact with the antibonding orbital of the C-N bond within the ring.

The energies associated with these hyperconjugative interactions can be quantified using computational methods, providing a detailed picture of the electronic delocalization within the molecule.

Non-Covalent Interactions: The amino group of this compound can act as both a hydrogen bond donor and acceptor, leading to the potential for significant intermolecular interactions in the condensed phase. Intramolecular hydrogen bonding might also be possible, depending on the conformation of the molecule. A comprehensive computational study would map out the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are indicative of sites prone to non-covalent interactions.

Prediction of Spectroscopic Parameters

Computational chemistry offers the capability to predict spectroscopic parameters with a high degree of accuracy, providing a valuable tool for the identification and characterization of compounds.

Computational Prediction of NMR and IR Spectra

NMR Spectra: Theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts can be compared with experimental data to confirm the structure of the compound. For instance, the chemical shifts of the protons and carbons in the heterocyclic ring and the exocyclic amino group would be sensitive to the conformational and electronic environment, which is in turn influenced by the anomeric effect and other non-covalent interactions.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table presents hypothetical predicted NMR data for illustrative purposes, as specific computational studies on this exact molecule are not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 155.2 |

| C4 | 3.45 (t) | 45.8 |

| C5 | 1.85 (quint) | 25.1 |

| C6 | 4.10 (t) | 68.3 |

IR Spectra: Similarly, computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. The calculation of vibrational frequencies is typically performed after geometric optimization. The predicted IR spectrum can aid in the identification of functional groups and provide insights into the bonding characteristics of the molecule. Key vibrational modes would include the N-H stretching of the amino group, C-N and C-O stretching within the ring, and the C=N stretching of the aminal functionality.

Predicted IR Frequencies (Illustrative) This table presents hypothetical predicted IR data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3500 |

| C-H Stretch | 2850-2960 |

| C=N Stretch | 1650-1680 |

| C-O Stretch | 1050-1150 |

Synthetic Applications and Research Relevance of 5,6 Dihydro 4h 1,3 Oxazin 2 Amine Scaffolds

Exploration in Materials Science

The oxazine (B8389632) scaffold has garnered attention in materials science due to its potential to form the basis of responsive materials and coloring agents.

Development of Molecular Switches Based on Oxazine Ring Systems

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or pH changes. The oxazine ring, with its ability to undergo ring-opening and closing reactions, is a promising candidate for the development of such systems. miami.edu

Researchers have successfully designed and synthesized molecular switches that pair an oxazine ring with a chromophoric fragment. miami.edu These switches can be reversibly operated by chemical (acid/base) or optical (ultraviolet light) inputs. miami.edu The ring-opening of the oxazine brings an appended chromophore into conjugation with either a 3H-indolium cation or a phenolate (B1203915) anion, leading to significant changes in the molecule's electronic structure. miami.edu This transformation, in turn, alters the electrochemical and spectroscopic properties of the molecule. miami.edu For example, the color, fluorescence, and oxidation potential of appended triphenylamine, coumarin, and ferrocene (B1249389) units have been successfully modulated. miami.edu

Furthermore, to enhance their applicability in biological systems, hydrophilic and photochromic switches based on the miami.edunih.govoxazine ring have been developed. nih.gov By incorporating oligo(ethylene glycol) chains, these switches become water-soluble. nih.gov Laser excitation in an aqueous environment triggers the ring-opening of the oxazine in nanoseconds to produce a zwitterionic isomer that absorbs in the visible spectrum. nih.gov These isomers then spontaneously revert to their original form. nih.gov While the transition to an aqueous environment can decrease the quantum yield of the ring-opening process and lengthen the lifetime of the colored isomer, these switches demonstrate excellent fatigue resistance, capable of being interconverted hundreds of times without degradation. nih.gov

A summary of stimuli and their effects on oxazine-based molecular switches is presented below:

| Stimulus | Effect on Oxazine Ring | Resulting Change in Property |

| Acid/Base | Reversible opening and closing | Altered color and oxidation potential miami.edu |

| UV Light | Reversible opening and closing | Altered fluorescence and absorption miami.edu |

| pH and Temperature | Tunable transition points | Amplified temperature sensitivity at specific pH rsc.org |

Utilization in Dye Chemistry

Oxazine dyes are a class of heterocyclic compounds widely used as colorants. scribd.com Their applications span various industries, including textiles, inks, and paints, as well as for biological staining. scribd.comontosight.ai The vibrant colors and, in some cases, fluorescent properties of oxazine dyes make them highly valuable. scribd.com

Derivatives of oxazine dyes have been synthesized for specific applications, such as the detection of polyhydroxyalkanoates (PHAs)-producing bacteria. nih.govresearchgate.net Water-soluble oxazine dyes containing carboxylic acid functionalities have been developed to facilitate conjugation to biomolecules. nih.govresearchgate.net Some of these dyes also exhibit pH-dependent color changes, allowing them to function as intracellular pH indicators. nih.govresearchgate.net

The core structure of many fluorescent dyes, such as Nile red and Nile blue, is based on the aromatic benzophenoxazine scaffold. wikipedia.org The synthetic versatility of oxazines allows for the creation of a wide range of dyes with tailored properties for applications in sensing, optoelectronics, and as fluorescent tracers. scribd.comontosight.ai

Research on Enzyme Target Modulation (Mechanistic Focus)

The 5,6-dihydro-4H-1,3-oxazine-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of enzyme inhibitors.

Investigation of 5,6-Dihydro-4H-1,3-oxazin-2-amine Derivatives as BACE Inhibitors

β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of β-amyloid peptides, a hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting BACE1 is a major therapeutic strategy for the treatment of this neurodegenerative disorder. nih.gov

Derivatives of 5,6-dihydro-4H-1,3-oxazine have been extensively investigated as BACE1 inhibitors. nih.govacs.org The cyclic amidine portion of the oxazine ring is crucial for its inhibitory activity, as it is believed to be protonated in the acidic environment of the endosome where BACE1 is active, allowing it to interact with the catalytic aspartate residues (Asp32 and Asp228) of the enzyme. acs.orgunits.it

Starting from hit compounds identified through high-throughput screening, medicinal chemistry efforts have focused on optimizing the oxazine scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org A key strategy has been to lower the basicity (pKa) of the amidine group to reduce its interaction with the P-glycoprotein (P-gp) efflux transporter, thereby improving brain penetration. nih.gov The introduction of a double bond to create 1,3-oxazine derivatives has proven effective in this regard. nih.gov This structural modification led to the discovery of compounds with significant and long-lasting reduction of Aβ peptides in animal models. nih.gov

The following table summarizes key findings from studies on oxazine-based BACE1 inhibitors:

| Compound Series | Key Structural Feature | Primary Goal of Modification | Observed Outcome |

| 1,4-Oxazines | 2-fluoro substitution | Fine-tune amidine pKa and BACE1 activity | Potent, orally bioavailable inhibitors with robust Aβ reduction in mice acs.org |

| 1,3-Oxazines | Incorporation of a double bond | Lower amidine basicity to reduce P-gp efflux | Improved brain-to-plasma ratio and significant Aβ reduction nih.gov |

Studies on Interaction with Other Biological Targets (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is another important therapeutic target, implicated in type 2 diabetes and obesity. nih.govrsc.org PTP1B negatively regulates the insulin (B600854) and leptin signaling pathways, and its inhibition is expected to enhance insulin sensitivity. nih.gov

Research has shown that oxazine derivatives can also act as inhibitors of PTP1B. A series of novel cyclopenta[d] nih.govrsc.org-oxazine derivatives were synthesized and evaluated for their PTP1B inhibitory activity. nih.gov One compound from this series demonstrated nanomolar inhibitory potency (IC50) and high selectivity over other phosphatases. nih.gov

Computational docking studies have been employed to understand the binding interactions between inhibitors and the PTP1B active site. nih.gov These studies help in the rational design of more potent and selective inhibitors. The development of PTP1B inhibitors has explored various chemical scaffolds, and the inclusion of oxazine derivatives highlights the versatility of this heterocyclic system in targeting different enzyme classes. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 5,6 Dihydro 4h 1,3 Oxazin 2 Amine

Development of Highly Efficient and Sustainable Synthetic Strategies

The future of synthesizing 5,6-Dihydro-4H-1,3-oxazin-2-amine and its analogs is intrinsically linked to the principles of green chemistry. Researchers are expected to focus on developing methodologies that are not only high-yielding but also environmentally benign and economically viable. A primary goal is the reduction of waste, energy consumption, and the use of hazardous reagents.

Key areas of development include:

Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is anticipated. This includes the exploration of novel transition-metal catalysts and organocatalysts to facilitate the cyclization reactions that form the dihydrooxazine core. Such catalytic cycles often operate under milder conditions and with greater atomic economy.

Renewable Starting Materials: Future synthetic routes will likely leverage renewable feedstocks. The use of bio-based starting materials, such as amino alcohols and their derivatives, will be a critical aspect of developing sustainable pathways to this compound.

Alternative Energy Sources: The application of microwave irradiation, sonication, and mechanochemistry is expected to grow. These non-conventional energy sources can often accelerate reaction rates, improve yields, and reduce the reliance on traditional heating methods.

| Synthetic Strategy | Key Advantages |

| Catalytic Methods | High atom economy, milder reaction conditions, recyclability of catalysts |

| One-Pot Reactions | Reduced waste, fewer purification steps, increased efficiency |

| Renewable Feedstocks | Sustainability, reduced environmental impact |

| Alternative Energy | Faster reaction times, improved yields, energy efficiency |

Discovery of Novel Reactivity and Unexplored Transformations